molecular formula C13H22N2O5 B2729321 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid CAS No. 2490401-32-4

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid

Cat. No.: B2729321
CAS No.: 2490401-32-4
M. Wt: 286.328
InChI Key: AQQXONIFJQMESP-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperidinone ring and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid typically involves multiple steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

    Coupling Reaction: The protected piperidinone is then coupled with a suitable carboxylic acid derivative under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Oxidation: The piperidinone ring can be oxidized to introduce additional functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.

Major Products

    Hydrolysis: Produces the free amine derivative.

    Oxidation: Yields oxidized piperidinone derivatives.

    Substitution: Results in substituted amide or ester products.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for peptide synthesis and modification.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid depends on its specific application. In peptide synthesis, for example, the Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further coupling reactions, facilitating the assembly of complex peptides.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a piperidinone ring.

    2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoic acid: Contains a pyrrolidinone ring instead of a piperidinone ring.

Uniqueness

The presence of the piperidinone ring in 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid imparts unique steric and electronic properties, making it particularly useful in the synthesis of cyclic peptides and other complex molecules. Its stability and reactivity are enhanced by the Boc protecting group, which can be selectively removed under mild conditions.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)7-8-5-4-6-14-10(8)16/h8-9H,4-7H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQXONIFJQMESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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